molecular formula C18H22N2O4S B11138200 6-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid

6-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid

Cat. No.: B11138200
M. Wt: 362.4 g/mol
InChI Key: XZSKFLOMZPWMNF-UHFFFAOYSA-N
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Description

6-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid is a synthetic organic compound featuring a 1,3-thiazole core substituted with a 4-methoxyphenyl group at the 2-position and an acetyl-aminohexanoic acid moiety at the 4-position. The hexanoic acid chain provides hydrophilicity, while the methoxyphenyl-thiazole unit contributes aromatic and electron-donating properties.

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

6-[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]hexanoic acid

InChI

InChI=1S/C18H22N2O4S/c1-24-15-8-6-13(7-9-15)18-20-14(12-25-18)11-16(21)19-10-4-2-3-5-17(22)23/h6-9,12H,2-5,10-11H2,1H3,(H,19,21)(H,22,23)

InChI Key

XZSKFLOMZPWMNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Hantzsch Cyclization

The Hantzsch thiazole synthesis is a classical approach for constructing the 1,3-thiazole core. For this compound, the method involves:

  • Step 1 : Reacting 4-methoxyphenylacetic acid with bromine in acetic acid to form α-bromo-4-methoxyphenylacetyl bromide.

  • Step 2 : Cyclization with thiourea in ethanol at 70–80°C for 6 hours to yield 2-amino-4-(4-methoxyphenyl)-1,3-thiazole.

  • Step 3 : Acetylation of the thiazole amine using acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

Key Data :

  • Yield of thiazole intermediate: 68–72%.

  • Purity after recrystallization (ethanol/water): ≥98%.

Acylation of 6-Aminohexanoic Acid

The hexanoic acid backbone is introduced via acylation:

  • Step 1 : Activation of the thiazole acetyl group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.

  • Step 2 : Coupling with 6-aminohexanoic acid at 0–5°C for 12 hours.

  • Step 3 : Deprotection (if applicable) using trifluoroacetic acid (TFA) in DCM.

Optimization Challenges :

  • Competitive side reactions during acylation reduce yields to 50–55%.

  • Use of 4-dimethylaminopyridine (DMAP) as a catalyst improves efficiency to 70–75%.

Solid-Phase Synthesis for Scalability

A patent-pending method employs resin-bound intermediates to enhance purity:

  • Step 1 : Immobilization of 6-aminohexanoic acid on Wang resin using DIC/HOBt.

  • Step 2 : On-resin acylation with 2-(4-methoxyphenyl)-1,3-thiazol-4-yl acetyl chloride.

  • Step 3 : Cleavage from resin using TFA/water (95:5) to yield the final product.

Advantages :

  • Purity: >99% (HPLC).

  • Scalability: Suitable for multi-gram synthesis.

Microwave-Assisted One-Pot Synthesis

A modern approach reduces reaction time significantly:

  • Step 1 : Mixing 4-methoxyphenylacetic acid, thiourea, and 6-aminohexanoic acid in dimethylformamide (DMF).

  • Step 2 : Microwave irradiation at 120°C for 20 minutes.

  • Step 3 : Direct purification via flash chromatography (ethyl acetate/hexane).

Performance Metrics :

  • Yield: 65–70%.

  • Total time: <1 hour.

Reaction Optimization Strategies

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance acylation rates but may hydrolyze intermediates.

  • Low-temperature regimes (0–5°C) minimize side reactions during EDC/HOBt activation.

Catalytic Systems

  • DMAP : Increases acylation yields by 15–20% via nucleophilic catalysis.

  • Palladium catalysts : Explored for Suzuki-Miyaura coupling in modified routes but limited by cost.

Analytical Characterization

Post-synthesis validation employs:

  • NMR spectroscopy :

    • 1H^1H: δ 1.35–1.60 (m, 6H, hexanoic chain), δ 3.85 (s, 3H, OCH3_3), δ 7.25–7.80 (m, 4H, aromatic).

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water).

  • Mass spectrometry : [M+H]+^+ = 363.4 m/z.

Comparative Analysis of Methods

Method Yield Purity Time Scalability
Hantzsch Cyclization68–72%98%18 hrsModerate
Solid-Phase Synthesis75–80%>99%24 hrsHigh
Microwave-Assisted65–70%95%1 hrLow
EDC/HOBt Acylation50–55%90%12 hrsModerate

Industrial and Environmental Considerations

  • Waste minimization : Ethanol/water recrystallization reduces solvent toxicity.

  • Cost drivers : EDC/HOBt reagents account for 60–70% of raw material costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the carbonyl groups, potentially yielding thiazolidine or alcohol derivatives.

    Substitution: The thiazole ring is susceptible to nucleophilic substitution, especially at the C-2 position, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols and thiazolidines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications as a biochemical probe due to its ability to interact with specific enzymes and receptors. It can be used to study enzyme kinetics and receptor-ligand interactions.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The thiazole ring is known for its biological activity, making this compound a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 6-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions. The hexanoic acid moiety can facilitate membrane permeability, allowing the compound to reach intracellular targets.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Chloro and fluoro analogs exhibit higher logP values than the methoxy derivative, influencing membrane permeability and biodistribution .
  • Synthetic Accessibility : Methoxy and chloro derivatives are synthesized via similar routes, often involving cyclization of thioamides or coupling reactions with pre-functionalized aryl groups .

Modifications in the Linker Region

Variations in the linker between the thiazole and hexanoic acid alter pharmacokinetic profiles:

Compound Name Linker Structure Molecular Weight Notes
6-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid -NHCOCH₂- ~376.4 Standard amide linker; balances rigidity and flexibility
6-[(4-{[Hydroxy(4-methoxyphenyl)phenyl]methyl}phenoxy)hexanoic acid -O-(CH₂)₆- 500.2 (as N-oxy succinimide ester) Phenoxy linker increases steric bulk; used in bioconjugation
6-[[(4-Dimethylaminobenzoyl)amino]hexanoic acid -NHCO(C₆H₄N(CH₃)₂)- 278.4 Aromatic acyl group enhances UV absorbance

Key Observations :

  • Amide vs. Ether Linkers: Amide linkers (e.g., acetyl-amino) improve hydrogen-bonding capacity, whereas ether linkers (e.g., phenoxy) enhance hydrolytic stability .
  • Functionalization : Introduction of fluorescent tags (e.g., BODIPY in ) or sulfonamide groups () expands utility in imaging or drug delivery .

Biological Activity

6-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid is a synthetic compound that combines a hexanoic acid backbone with a thiazole ring and a methoxyphenyl substituent. This unique structure is believed to contribute to its notable biological activities, including anti-inflammatory and antimicrobial properties. The thiazole moiety is particularly significant in medicinal chemistry, often serving as a pharmacophore in drug design.

Chemical Structure and Properties

The molecular formula of 6-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid is C18H22N2O4S, with a molecular weight of 362.4 g/mol. The compound features:

  • Hexanoic Acid Backbone : Provides hydrophobic characteristics.
  • Thiazole Ring : Known for biological activity, particularly in antimicrobial and anti-inflammatory contexts.
  • Methoxyphenyl Group : Enhances lipophilicity and membrane permeability.

Structural Comparison

Compound NameStructureKey Features
6-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acidStructureUnique combination of hydrophobic and bioactive components
2-AcetylthiazoleStructurePotential antimicrobial activity
4-Methoxyphenylacetic AcidStructureAnti-inflammatory research focus
ThiazolidinedionesStructureInsulin-sensitizing properties

Anti-inflammatory Properties

Preliminary studies suggest that 6-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition could lead to reduced production of prostaglandins, mediators of inflammation.

Antimicrobial Activity

The thiazole ring is often associated with antimicrobial properties. Research indicates that compounds containing thiazole structures can exhibit activity against various bacterial strains. The specific mechanisms may involve disruption of bacterial cell walls or interference with essential metabolic processes.

Case Studies

  • Inhibition of COX Enzymes : A study evaluated the inhibitory effects of several thiazole derivatives on COX enzymes, showing that derivatives similar to 6-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid demonstrated significant inhibition at low concentrations (IC50 values ranging from 0.02 mM to 0.08 mM).
  • Antimicrobial Assays : In vitro tests against E. coli and Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.

The biological activity of 6-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid can be attributed to several mechanisms:

  • Cyclooxygenase Inhibition : Reduces inflammatory mediators.
  • Cell Membrane Disruption : The lipophilic nature allows penetration into bacterial membranes.
  • Enzyme Interaction : Potential interaction with key metabolic enzymes in pathogens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid?

  • Methodological Answer : The compound can be synthesized via coupling reactions between activated acyl derivatives (e.g., thiazol-4-ylacetyl chloride) and 6-aminohexanoic acid precursors. For example, methyl 6-aminocaproate hydrochloride has been used as a starting material in analogous syntheses, followed by deprotection and purification . Refluxing with amino acids (e.g., glycine) in ethanol/water mixtures is another approach, as demonstrated in similar thiazole derivatives .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the thiazole ring and methoxyphenyl substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., using SHELX programs) resolves 3D conformation, particularly for assessing hydrogen bonding and π-stacking interactions in crystalline forms .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Methodological Answer : Stability studies should include pH-dependent degradation assays (e.g., incubation in buffers ranging from pH 1–12) and thermal analysis via differential scanning calorimetry (DSC). HPLC or LC-MS monitors decomposition products, with attention to hydrolysis of the acetamide or thiazole moieties .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) identifies potential binding pockets in enzymes like cyclooxygenase or kinase targets. Molecular dynamics (MD) simulations (GROMACS) assess binding stability over time, while QSAR models correlate structural features (e.g., methoxyphenyl hydrophobicity) with activity .

Q. How do structural modifications to the thiazole or hexanoic acid moieties impact bioactivity?

  • Methodological Answer : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to study effects on electron density and receptor binding. Truncating the hexanoic acid chain tests the role of carboxylate positioning in membrane permeability. Biological assays (e.g., enzyme inhibition IC50) quantify these effects .

Q. What in vitro/in vivo models are suitable for pharmacokinetic profiling?

  • Methodological Answer : Use Caco-2 cell monolayers to predict intestinal absorption and microsomal assays (human liver microsomes) to evaluate metabolic stability. For in vivo studies, administer the compound to rodent models and measure plasma half-life via LC-MS/MS. Toxicity screening includes Ames tests and zebrafish embryo assays .

Contradictions and Validation

  • Synthesis Yield Variability : reports an 87% yield for a similar hexanoic acid derivative, but yields may drop if steric hindrance occurs during acylation. Optimization requires adjusting reaction solvents (e.g., DMF vs. THF) and coupling agents (EDC vs. DCC) .
  • Biological Activity Discrepancies : While thiazole derivatives often show kinase inhibition (), conflicting results may arise from assay conditions (e.g., ATP concentration). Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

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